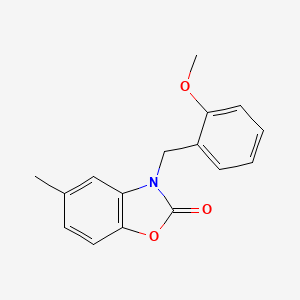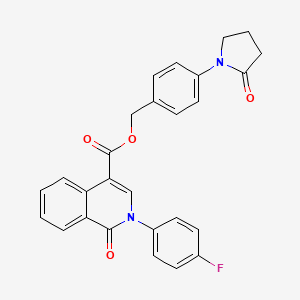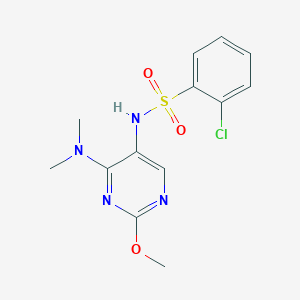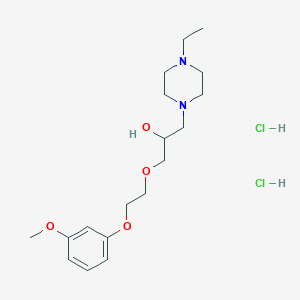
3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” is a complex organic molecule. It likely contains a benzooxazolone core, which is a type of heterocyclic compound . The “2-Methoxy-benzyl” and “5-methyl” parts suggest the presence of methoxy and methyl groups attached to the benzooxazolone core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the benzooxazolone core and subsequent functionalization .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxybenzyl and methyl groups, as well as the benzooxazolone core .科学的研究の応用
Benzophenone Derivatives and Environmental Impact
Benzophenone-3 (BP-3), a common component in organic sunscreen products, has been extensively studied for its environmental impact, particularly its potential toxic effects on aquatic ecosystems. This compound is known for its lipophilic, photostable, and bioaccumulative properties. Its widespread use has led to its detection in various environmental matrices, raising concerns about its endocrine-disrupting capacity and other ecological risks (Kim & Choi, 2014).
Parabens and Aquatic Environments
Parabens, commonly used as preservatives in cosmetics and pharmaceutical drugs, have been identified as emerging contaminants. Despite their biodegradability, they are ubiquitously present in surface waters and sediments due to continuous introduction into the environment. This review highlights the need for further research on the fate, behavior, and toxicity of parabens in aquatic environments (Haman et al., 2015).
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are recognized for their diverse pharmacological activities, including anti-viral, anti-microbial, and anti-cancer properties. This comprehensive review explores the significance, synthesis methods, and various biological activities of benzothiazole moieties, establishing them as important scaffolds in medicinal chemistry (Bhat & Belagali, 2020).
Coordination Chemistry of Benzothiazole Complexes
The review on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes summarizes the preparation, properties, and potential applications of these compounds in various fields, including biological and electrochemical activity. This highlights the versatile nature of benzothiazole derivatives in coordination chemistry and their potential as functional materials (Boča et al., 2011).
Therapeutic Potential of Benzothiazoles
The patent review of benzothiazole derivatives between 2010 and 2014 emphasizes their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. It provides an overview of the development of benzothiazole-based chemotherapeutic agents, showcasing the structural simplicity and synthetic accessibility of benzothiazoles for drug discovery (Kamal et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-7-8-15-13(9-11)17(16(18)20-15)10-12-5-3-4-6-14(12)19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEWDXYFECFVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2665398.png)
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)



![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)
